molecular formula C11H11NO6 B8366236 Methyl 3-(4-carboxy-2-nitrophenyl)propionate

Methyl 3-(4-carboxy-2-nitrophenyl)propionate

Cat. No. B8366236
M. Wt: 253.21 g/mol
InChI Key: IPQDJUJVYXUXJQ-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

5 Grams of methyl 3-(4-carboxy-2nitrophenyl)propionate, 8.87 ml of 2.226N-sodium hydroxide methanol solution, 100 ml of methanol and 1 g of 5%-Pd-C (50% in water) were well mixed together and this mixture was catalytically reduced at a normal temperature under a normal pressure. Then the catalyst was removed from the reaction mixture by filtration, and the pH of the filtrate was adjusted to about pH=1 by adding concentrated hydrochloric acid. The precipitated crystals were collected by filtration and recrystallized from methanol to obtain 3.62 g of 7-carboxy-3,4-dihydrocarbostyril in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12](OC)=[O:13])=[C:6]([N+:16]([O-])=O)[CH:5]=1)([OH:3])=[O:2].CO.[OH-].[Na+]>[Pd].CO>[C:1]([C:4]1[CH:5]=[C:6]2[C:7]([CH2:10][CH2:11][C:12](=[O:13])[NH:16]2)=[CH:8][CH:9]=1)([OH:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(C=C1)CCC(=O)OC)[N+](=O)[O-]
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the catalyst was removed from the reaction mixture by filtration
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.